

Physicochemical properties of Isopropyl lauroyl sarcosinate for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl lauroyl sarcosinate*

Cat. No.: *B1623833*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Isopropyl Lauroyl Sarcosinate** for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl lauroyl sarcosinate (CAS No. 230309-38-3) is a synthetically derived ester of lauroyl sarcosinate and isopropyl alcohol.^[1] It belongs to the class of amino acid-based surfactants, which are gaining prominence in cosmetic and pharmaceutical formulations due to their mildness, biodegradability, and multifunctional properties.^{[2][3]} This document provides a comprehensive technical overview of the core physicochemical properties of **Isopropyl lauroyl sarcosinate**, offering valuable data and experimental insights for researchers and professionals in drug development and formulation science. Its primary functions include serving as an emollient, solubilizer, skin-conditioning agent, dispersant, and viscosity modifier.^{[2][4]}

Chemical Identity and Structure

- IUPAC Name: propan-2-yl 2-[dodecanoyl(methyl)amino]acetate
- CAS Number: 230309-38-3

- Molecular Formula: C₁₈H₃₅NO₃
- Synonyms: Eldew SL-205, Glycine, N-methyl-N-(1-oxododecyl)-, 1-methylethyl ester

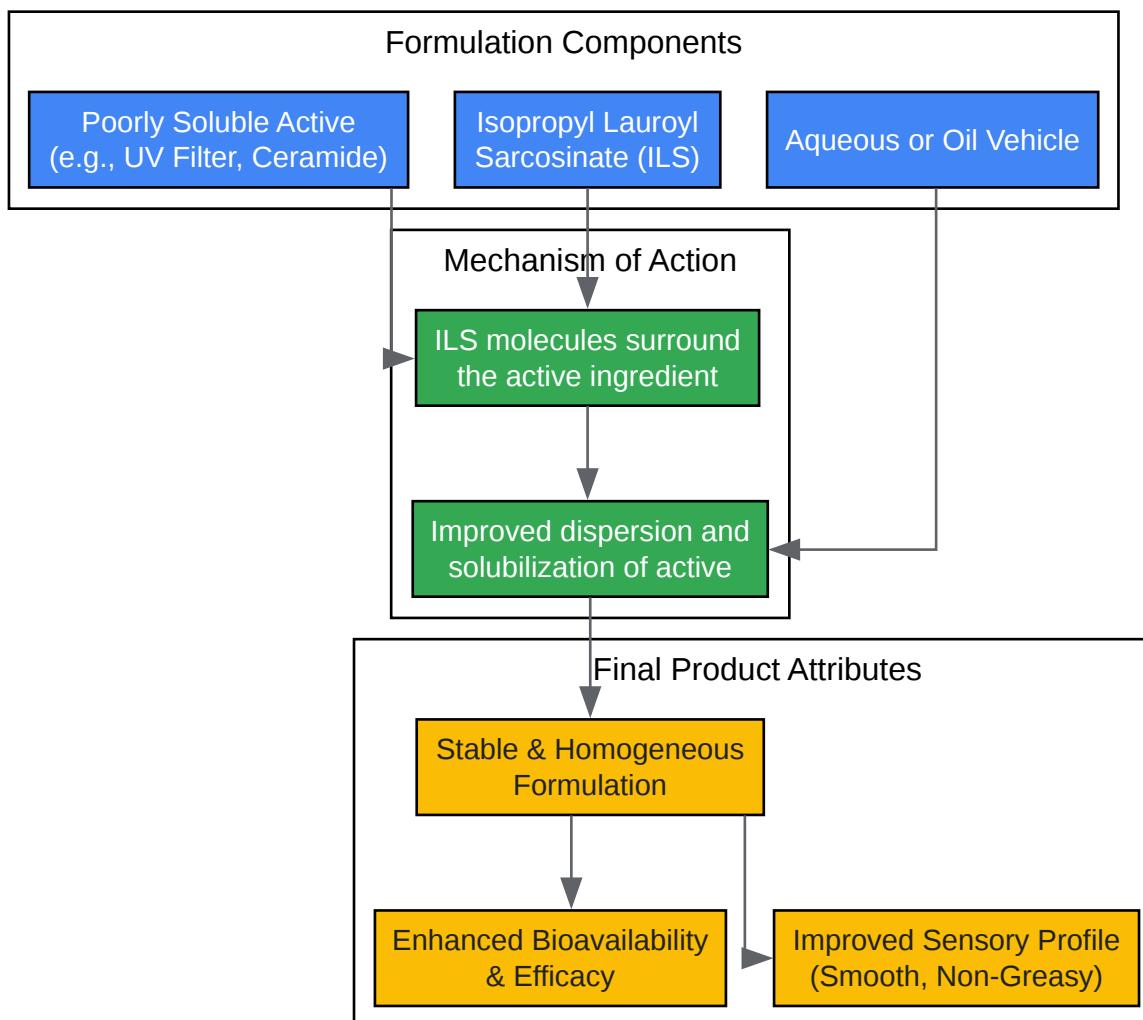
Physicochemical Properties

The physicochemical characteristics of **Isopropyl lauroyl sarcosinate** are crucial for predicting its behavior in various formulations. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Data

Property	Value	Data Source/Justification
Molecular Weight	313.48 g/mol	PubChem
Appearance	Colorless to pale yellow, viscous oily liquid	[1][5]
Odor	Almost odorless	[2]
Purity	> 88% - ≥ 95.0%	Public Report / Surfactant Encyclopedia

Table 2: Thermodynamic and Solubility Properties


Property	Value	Data Source/Justification
Boiling Point	409.0 ± 28.0 °C	Predicted
Density	0.920 - 0.938 g/cm ³ at 20-25 °C	(M)SDS / ChemicalBook
Vapor Pressure	0 Pa at 25 °C	ChemicalBook
Water Solubility	25 µg/L at 20 °C (Slightly Soluble)	ChemicalBook
pKa	-0.80 ± 0.70	Predicted
LogP (XLogP3)	5.6	PubChem

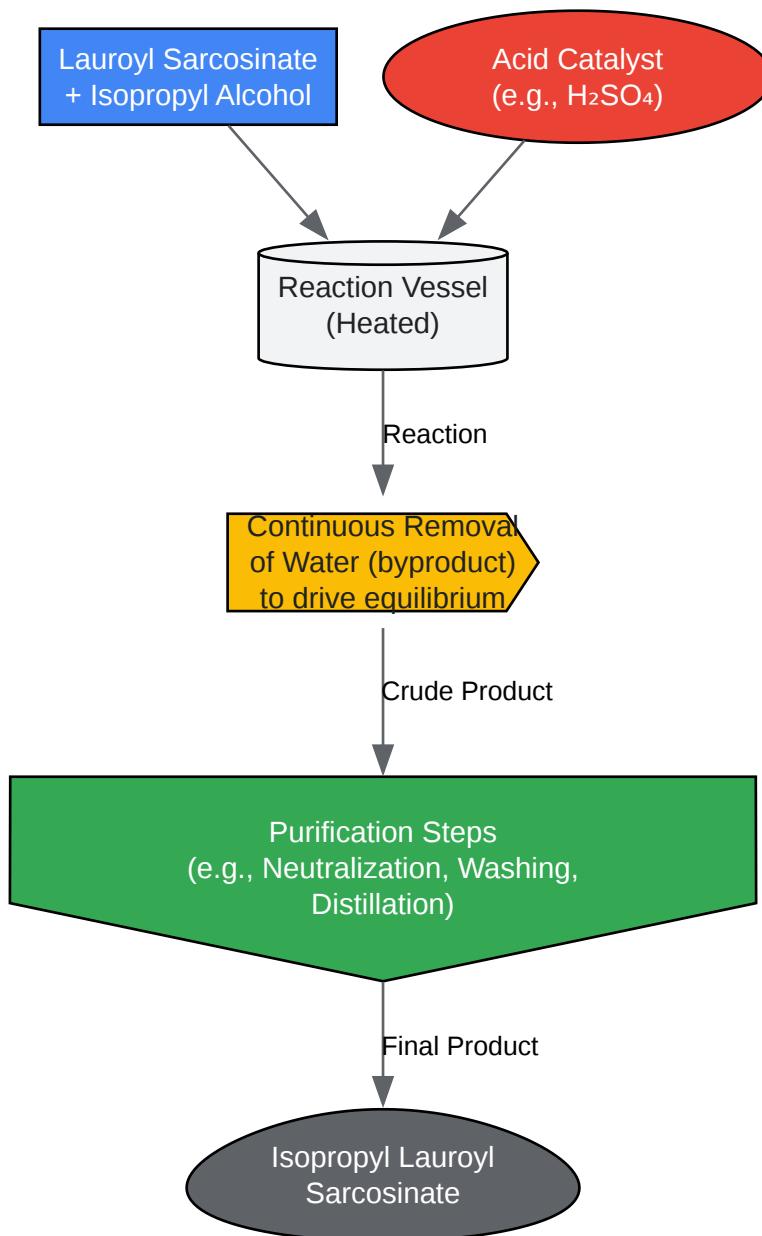
Functional Properties in Formulations

Isopropyl lauroyl sarcosinate is a versatile excipient valued for its multiple functions in complex formulations.

- Emollient: It softens and smooths the skin by forming a lightweight, non-greasy barrier that reduces moisture loss.[4]
- Solubilizer: Its highly polar nature enables the incorporation of poorly soluble active ingredients, such as ceramides and organic UV filters, enhancing formulation stability.[2][6]
- Dispersant: It aids in the uniform distribution of pigments and UV filters in decorative cosmetics and sunscreens.[4]
- Sensory Modifier: It imparts a smooth spreadability and a light, velvety skin feel to topical products.[1][2]
- Viscosity Modifier: It can be used to alter the viscosity of formulations, contributing to the desired texture and stability.[2]

The logical workflow of its functions, particularly as a solubilizer, is critical for formulation development.

[Click to download full resolution via product page](#)


Caption: Functional workflow of **Isopropyl lauroyl sarcosinate** as a solubilizer.

Experimental Protocols

Detailed experimental protocols for **Isopropyl lauroyl sarcosinate** are not widely published. However, standard methodologies for similar cosmetic esters can be adapted. The following sections outline generalized protocols for key physicochemical properties.

Synthesis via Esterification

Isopropyl lauroyl sarcosinate is synthesized via an acid-catalyzed esterification reaction between lauroyl sarcosinate and isopropyl alcohol.^[1]

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Isopropyl lauroyl sarcosinate**.

Methodology:

- Charging the Reactor: Lauroyl sarcosinate and an excess of isopropyl alcohol are charged into a suitable reaction vessel equipped with a stirrer, heating mantle, and a distillation setup (e.g., Dean-Stark apparatus).

- **Catalysis:** A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
- **Reaction:** The mixture is heated to reflux. The water formed as a byproduct of the esterification is continuously removed to shift the reaction equilibrium towards the product side.^[1]
- **Monitoring:** The reaction progress is monitored by techniques such as titration to measure the decrease in acid value or by chromatographic analysis (TLC, GC).
- **Work-up and Purification:** Once the reaction is complete, the crude product is cooled. The excess alcohol is removed by distillation. The mixture is then neutralized with a base, washed with water or brine to remove salts and impurities, and finally dried. Further purification may be achieved through vacuum distillation.

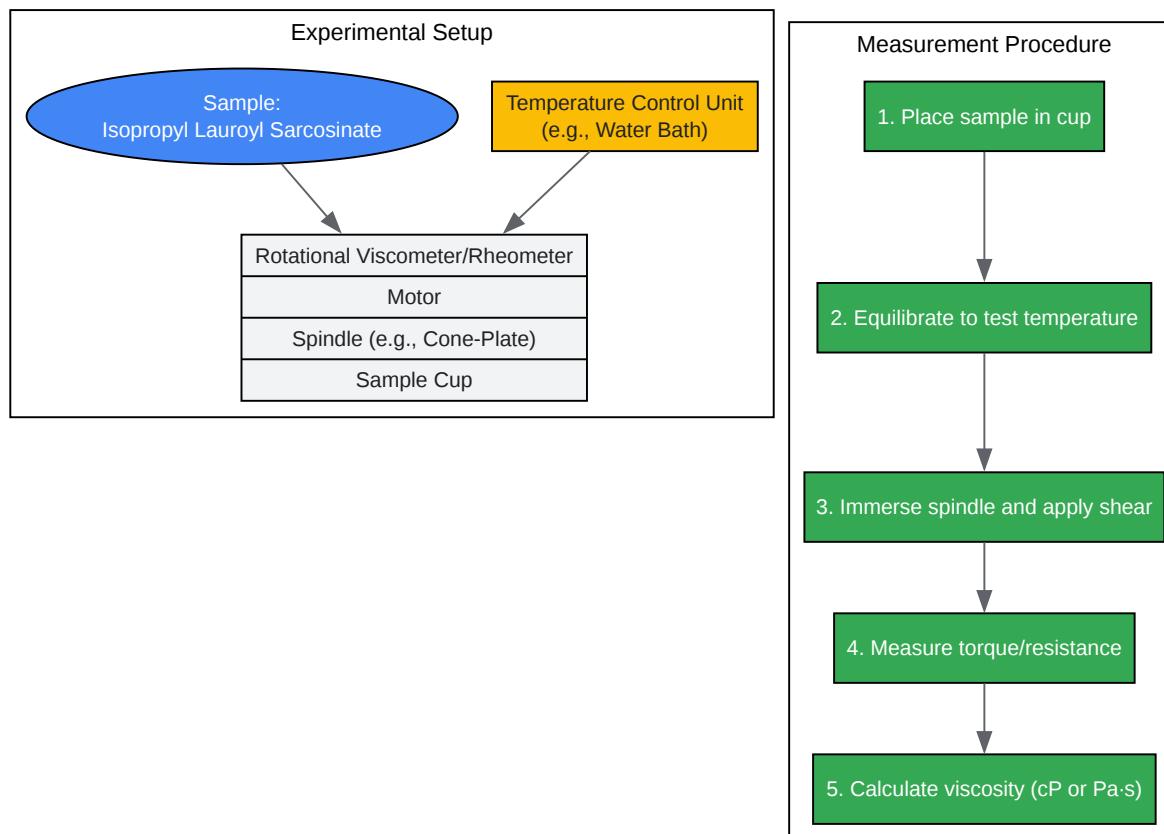
Determination of Density

The density of a liquid ingredient like **Isopropyl lauroyl sarcosinate** can be accurately determined using a pycnometer or a digital density meter.^{[1][7]}

Methodology (Using a Pycnometer):

- **Preparation:** Clean and dry a pycnometer of a known volume (V) and measure its empty mass (m_1).
- **Calibration:** Fill the pycnometer with deionized water at a controlled temperature (e.g., 20°C) and measure its mass (m_2). The mass of the water is ($m_2 - m_1$).
- **Sample Measurement:** Empty and dry the pycnometer, then fill it with **Isopropyl lauroyl sarcosinate** at the same controlled temperature. Ensure no air bubbles are present and weigh the filled pycnometer (m_3).
- **Calculation:** The mass of the sample is ($m_3 - m_1$). The density (ρ) is calculated using the formula: $\rho = (m_3 - m_1) / V$

Determination of Water Solubility


Given its very low water solubility, the shake-flask method followed by a suitable analytical technique is appropriate. This follows the principles of OECD Guideline 105.

Methodology (Shake-Flask Method):

- Equilibration: An excess amount of **Isopropyl lauroyl sarcosinate** is added to a known volume of deionized water in a flask.
- Saturation: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The mixture is allowed to stand undisturbed to allow for phase separation. Centrifugation at a controlled temperature can be used to accelerate the separation of the excess undissolved ester.
- Sampling: A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved material is included.
- Quantification: The concentration of **Isopropyl lauroyl sarcosinate** in the aqueous sample is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Viscosity Measurement

As a component in formulations, **Isopropyl lauroyl sarcosinate** contributes to the final product's rheology. The viscosity of the pure substance or a formulation containing it can be measured using a rotational viscometer or rheometer.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for viscosity measurement.

Methodology:

- **Instrument Setup:** Select an appropriate spindle/geometry (e.g., cone-and-plate or concentric cylinder) for the viscometer based on the expected viscosity.
- **Sample Loading:** Place a sufficient amount of the test sample into the sample cup.

- Temperature Control: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) using a temperature control unit.
- Measurement: Begin the rotation of the spindle at a defined shear rate (or a range of shear rates for non-Newtonian behavior). The instrument measures the torque required to rotate the spindle.
- Data Acquisition: The instrument's software calculates the dynamic viscosity based on the measured torque, the geometry of the spindle, and the rotational speed. For a comprehensive profile, measurements should be taken across a range of shear rates.[\[10\]](#)

Applications in Drug Development

While primarily used in cosmetics, the properties of **Isopropyl lauroyl sarcosinate** suggest potential applications in topical and transdermal drug delivery systems.

- Solubility Enhancement: Its ability to solubilize lipophilic active pharmaceutical ingredients (APIs) can improve their concentration in topical formulations, potentially enhancing skin penetration and bioavailability.[\[3\]](#)[\[11\]](#)
- Vehicle for Topical Formulations: Its emollient and sensory properties make it an excellent candidate for the oil phase of creams, lotions, and gels, improving patient compliance through better aesthetics and skin feel.[\[4\]](#)
- Permeation Enhancer: As an amphiphilic molecule, it may interact with the stratum corneum lipids, temporarily disrupting their organization and facilitating the permeation of co-formulated APIs. Further research is required to validate this potential.

Safety and Toxicology

Isopropyl lauroyl sarcosinate is generally considered safe for use in cosmetic and personal care products at recommended concentrations (typically 2-10%).[\[4\]](#)[\[12\]](#)

- Toxicity: It exhibits low acute oral and dermal toxicity.
- Irritation: It is classified as a slight skin and eye irritant in animal studies.
- Sensitization: It did not show evidence of skin sensitization in a guinea pig maximization test.

- Comedogenicity: It is reported to be non-comedogenic.[3]
- Biodegradability: It is derived from renewable resources and is considered biodegradable.[2]

Conclusion

Isopropyl lauroyl sarcosinate is a multifunctional ingredient with a favorable combination of physicochemical and sensory properties. Its role as a highly effective solubilizer and emollient makes it a valuable component for formulating elegant and stable cosmetic products. For drug development professionals, its potential to enhance the solubility and delivery of topical APIs warrants further investigation. The data and standardized protocols presented in this guide serve as a foundational resource for future research and development involving this versatile amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Density in cosmetics - MuttuLab [muttulab.com]
- 2. Isopropyl Lauroyl Sarcosinate | Cosmetic Ingredients Guide [ci.guide]
- 3. 首页 [baischem.com]
- 4. specialchem.com [specialchem.com]
- 5. gardco.com [gardco.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. Non-Newtonian fluid viscosity measurement with inline viscometer SRV » rheonics :: viscometer and density meter [rheonics.com]
- 11. sensient-beauty.com [sensient-beauty.com]

- 12. paulaschoice.fr [paulaschoice.fr]
- To cite this document: BenchChem. [Physicochemical properties of Isopropyl lauroyl sarcosinate for research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1623833#physicochemical-properties-of-isopropyl-lauroyl-sarcosinate-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com